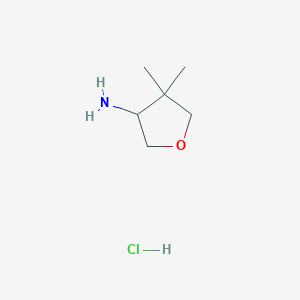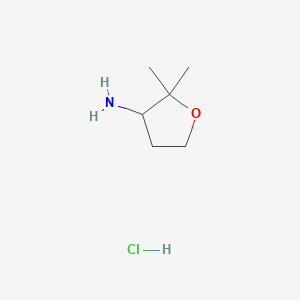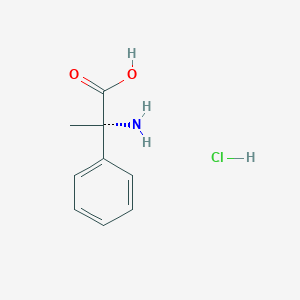
Tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H19F2NO3 . It has a molecular weight of 251.27 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of this compound involves raw materials such as (4,4-Difluoropiperidin-3-yl)methanol, (4,4-difluoropiperidin-3-yl)Methanol hydrochloride, and Di-tert-butyl dicarbonate .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-4-11(12,13)8(6-14)7-15/h8,15H,4-7H2,1-3H3 .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 311.8±42.0 °C and a predicted density of 1.19±0.1 g/cm3 . The pKa value is predicted to be 14.93±0.10 .Scientific Research Applications
Synthesis and Intermediate Roles
Synthesis of Biologically Active Compounds : This compound serves as a crucial intermediate in synthesizing biologically active compounds. For instance, it has been used in the synthesis of crizotinib, a medication used to treat certain types of cancer. The process involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, confirming its utility as a versatile intermediate in pharmaceutical synthesis (Kong et al., 2016).
Key Intermediate in Drug Synthesis : This compound is also a key intermediate for drugs like Vandetanib, which is used for the treatment of certain types of thyroid cancer. The synthesis process includes acylation, sulfonation, and substitution, emphasizing its importance in creating complex therapeutic molecules (Min Wang et al., 2015).
X-ray Crystallography Studies : X-ray studies have revealed structural details of related compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, demonstrating its relevance in understanding molecular configurations and interactions, which are crucial for drug design and synthesis (Didierjean et al., 2004).
Applications in Molecular Synthesis
Stereoselective Synthesis of Piperidine Derivatives : This compound plays a role in the stereoselective synthesis of piperidine derivatives. These derivatives have significant applications in pharmaceuticals, showing the compound's utility in creating structurally diverse and biologically active molecules (Moskalenko & Boev, 2014).
Precursor for Polyhydroxylated Piperidines : It acts as a common precursor for the synthesis of various polyhydroxylated piperidines, which are essential in developing drugs for conditions like depression and cerebral ischemia, showcasing its versatility in medicinal chemistry (Ramalingam et al., 2012).
Anticancer Drug Development : This compound is an important intermediate for small molecule anticancer drugs. Its efficient synthesis and structural confirmation through NMR techniques illustrate its critical role in the development of new cancer treatments (Binliang Zhang et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is primarily used as an intermediate in the synthesis of other biologically active compounds .
Mode of Action
It is known that it can be used as an intermediate in the synthesis of other compounds, suggesting that it may interact with various biological targets depending on the final compound it is used to synthesize .
Biochemical Pathways
As an intermediate, its effects would largely depend on the final compound it is used to synthesize .
Pharmacokinetics
Its predicted boiling point is 3118±420 °C , and its predicted density is 1.19±0.1 g/cm3 . These properties could potentially influence its bioavailability.
Action Environment
The action of “Tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate” can be influenced by various environmental factors. For instance, its stability is affected by temperature, as it should be stored in a dry environment at 2-8°C . Other environmental factors that could influence its action, efficacy, and stability include pH, presence of other chemicals, and specific conditions of the biological system where it is applied.
Properties
IUPAC Name |
tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-4-11(12,13)8(6-14)7-15/h8,15H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZQGMWILDEHEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303973-24-1 |
Source


|
| Record name | tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5,8-dioxaspiro[3.4]octane](/img/structure/B1376304.png)









![7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1376323.png)


